molecular formula C13H22N2O4S B14118999 tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B14118999
M. Wt: 302.39 g/mol
InChI Key: CABJFRFFUZMDSS-VHSXEESVSA-N
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Description

tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxy group, and a thiazolidine ring

Preparation Methods

The synthesis of tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The thiazolidine ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and thiazolidine ring play crucial roles in its binding affinity and reactivity. The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and thiazolidine-containing molecules. What sets tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds are:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C13H22N2O4S

Molecular Weight

302.39 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H22N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h9-10,16H,4-8H2,1-3H3/t9-,10+/m0/s1

InChI Key

CABJFRFFUZMDSS-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)N2CCSC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)O

Origin of Product

United States

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